Product packaging for 4-Desfluoro Posaconazole(Cat. No.:)

4-Desfluoro Posaconazole

Cat. No.: B13847318
M. Wt: 682.8 g/mol
InChI Key: KYLCTYDWBLAEHT-JARZQHCWSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-Desfluoro Posaconazole is a high-purity analytical standard designed for pharmaceutical research and development, specifically for use in High-Performance Liquid Chromatography (HPLC) applications . As a key research chemical, it serves as a critical tool in the development and analysis of new antifungal agents . The parent compound, Posaconazole, is a broad-spectrum triazole antifungal that inhibits the enzyme lanosterol 14α-demethylase, a crucial step in the synthesis of ergosterol, an essential component of the fungal cell membrane . This inhibition disrupts membrane integrity and function, leading to the suppression of fungal growth . Researchers utilize this compound to study structure-activity relationships, metabolic pathways, and the stability of posaconazole-based treatments. This compound is provided with comprehensive characterization data to ensure consistency and reliability in analytical method development, validation (AMV), and Quality Control (QC) processes, supporting projects from Abbreviated New Drug Applications (ANDA) through to commercial production . This product is strictly for Research Use Only and is not intended for diagnostic or therapeutic use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C37H43FN8O4 B13847318 4-Desfluoro Posaconazole

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C37H43FN8O4

Molecular Weight

682.8 g/mol

IUPAC Name

4-[4-[4-[4-[[(3R,5R)-5-(2-fluorophenyl)-5-(1,2,4-triazol-1-ylmethyl)oxolan-3-yl]methoxy]phenyl]piperazin-1-yl]phenyl]-2-[(2R,3S)-2-hydroxypentan-3-yl]-1,2,4-triazol-3-one

InChI

InChI=1S/C37H43FN8O4/c1-3-35(27(2)47)46-36(48)45(26-41-46)31-10-8-29(9-11-31)42-16-18-43(19-17-42)30-12-14-32(15-13-30)49-21-28-20-37(50-22-28,23-44-25-39-24-40-44)33-6-4-5-7-34(33)38/h4-15,24-28,35,47H,3,16-23H2,1-2H3/t27-,28-,35+,37+/m1/s1

InChI Key

KYLCTYDWBLAEHT-JARZQHCWSA-N

Isomeric SMILES

CC[C@@H]([C@@H](C)O)N1C(=O)N(C=N1)C2=CC=C(C=C2)N3CCN(CC3)C4=CC=C(C=C4)OC[C@H]5C[C@](OC5)(CN6C=NC=N6)C7=CC=CC=C7F

Canonical SMILES

CCC(C(C)O)N1C(=O)N(C=N1)C2=CC=C(C=C2)N3CCN(CC3)C4=CC=C(C=C4)OCC5CC(OC5)(CN6C=NC=N6)C7=CC=CC=C7F

Origin of Product

United States

Synthetic Methodologies and Chemical Derivatization

Retrosynthetic Analysis of Posaconazole (B62084) and its Desfluoro Analogues

A retrosynthetic analysis of Posaconazole reveals a convergent synthetic strategy, which is also applicable to its 4-desfluoro analogue. The molecule can be disconnected into three key building blocks. This approach simplifies the complex structure into more manageable, synthetically accessible intermediates.

The primary disconnections are:

Cleavage of the ether linkage connecting the central piperazine (B1678402) ring to the tetrahydrofuran (B95107) moiety.

Disconnection of the triazolone ring from the phenylpiperazine core.

Separation of the chiral sec-hydroxypentyl side chain from the triazolone ring.

This leads to three key synthons:

Synthon A: A chiral, substituted tetrahydrofuran core. For 4-Desfluoro Posaconazole, this core contains a 2-fluorophenyl group instead of the 2,4-difluorophenyl group found in Posaconazole.

Synthon B: A 4-(4-aminophenoxy)phenylpiperazine derivative, which acts as the central linker.

Synthon C: A chiral hydrazine (B178648) precursor corresponding to the (2S,3S)-2-hydroxypentan-3-yl side chain.

This convergent approach allows for the independent synthesis and purification of each fragment before their final assembly, which is an efficient strategy for producing complex molecules. chemicalbook.com

{ "table": { "columns": [ { "header": "Key Synthon" }, { "header": "Description" }, { "header": "Relevance to this compound" } ], "rows": [ { "cells": [ { "value": "Chiral Tetrahydrofuran Core (Synthon A)" }, { "value": "A (3R,5R)-configured tetrahydrofuran ring bearing a triazolylmethyl group at C5 and a side chain for coupling at C3." }, { "value": "Synthesized with a 2-fluorophenyl substituent at C5, distinguishing it from the 2,4-difluorophenyl moiety in Posaconazole." } ] }, { "cells": [ { "value": "Diarylpiperazine Linker (Synthon B)" }, { "value": "A central piperazine ring connecting two different phenyl groups, one of which has a reactive amine for coupling." }, { "value": "This intermediate is common to the synthesis of both Posaconazole and its 4-desfluoro analogue." } ] }, { "cells": [ { "value": "Chiral Side Chain (Synthon C)" }, { "value": "A (2S,3S)-configured hydrazine precursor that forms the sec-hydroxypentan-3-yl triazolone moiety." }, { "value": "This chiral fragment is identical for both Posaconazole and this compound." } ] } ] } }

Multi-Step Synthetic Routes for this compound and Related Intermediates

A plausible synthetic route begins with the preparation of the chiral tetrahydrofuran intermediate. This is coupled with the diarylpiperazine linker, and the resulting advanced intermediate is then combined with the chiral side chain precursor to form the final molecule. google.com The synthesis of related impurities, such as deshydroxy posaconazole, follows similar principles of coupling key intermediates. asianpubs.orglongdom.org

While the most direct synthesis of this compound involves starting with a mono-fluorinated precursor, the cleavage of a carbon-fluorine (C-F) bond from Posaconazole is a theoretical alternative. The C-F bond is the strongest single bond in organic chemistry, making its cleavage challenging. However, several methods exist for the defluorination of fluoroaromatic compounds.

Reductive Defluorination: This can be achieved using methods like Birch reduction, which employs solvated electrons to cleave the C-F bond. researchgate.net Other techniques involve UV-mediated photoreduction in the presence of an electron donor, which generates hydrated electrons capable of breaking C-F bonds. youtube.com

Oxidative Defluorination: In biological systems or under specific chemical conditions, oxidative processes can lead to defluorination, often forming phenol (B47542) derivatives. hyphadiscovery.com This can sometimes proceed through reactive quinone-like intermediates.

It is important to note that these methods are general and their application to a complex molecule like Posaconazole would likely suffer from low yield and lack of selectivity, making synthesis from a mono-fluoro precursor the superior and more practical approach.

The introduction of the two triazole rings in the structure is a critical part of the synthesis.

1,2,4-Triazole Ring (on the tetrahydrofuran core): This is typically introduced via nucleophilic substitution. An intermediate with a good leaving group, such as a tosylate or iodide, at the C5-methyl position of the furan (B31954) ring is reacted with sodium 1,2,4-triazolide (B493401) in a polar aprotic solvent like DMF. chemicalbook.com

1,2,4-Triazol-3-one Ring (main heterocycle): This ring is constructed in the final steps of the synthesis. A phenyl carbamate (B1207046) intermediate is coupled with the chiral formyl hydrazine precursor (Synthon C). This is followed by a thermal cyclization reaction, often at elevated temperatures, to form the stable triazolone ring system. chemicalbook.com

Stereoselective Synthesis Approaches for Chiral Centers

Posaconazole and its analogues have four stereocenters, and their precise control is essential for biological activity. The convergent synthesis route employs several key stereoselective reactions to establish the correct (3R, 5R, 2'S, 3'S) configuration. nih.gov

First Chiral Center (C5 of THF ring): The synthesis often starts with a prochiral diol, which undergoes enzymatic desymmetrization. Selective acylation using a hydrolase enzyme like SP 435 produces a monoacetate with high enantiomeric excess, establishing the first chiral center. chemicalbook.com

Second Chiral Center (C3 of THF ring): The subsequent iodine-mediated cyclization of the chiral monoacetate intermediate proceeds in a stereocontrolled manner (5-exo-trig), leading to the formation of the cis-substituted tetrahydrofuran ring with the correct relative stereochemistry. chemicalbook.com

Third and Fourth Chiral Centers (Side Chain): The two stereocenters on the sec-hydroxypentan-3-yl side chain are established through a highly diastereoselective Grignard addition. An ethyl magnesium halide is added to a chiral N-formyl hydrazone derived from (S)-2-benzyloxy propanal. In-situ silylation of the hydrazone can enhance the diastereoselectivity to greater than 99:1 in favor of the desired (S,S)-isomer. chemicalbook.comgoogle.com

Preparation and Characterization of Structural Isomers and Impurity Standards

As a molecule with four chiral centers, Posaconazole can theoretically exist as 16 stereoisomers. nih.govresearchgate.net The convergent synthesis route, however, limits the number of potential stereoisomeric impurities to eleven. nih.gov this compound serves as a critical process-related impurity standard, used to validate analytical methods and ensure the purity of the API.

The preparation of such standards involves intentionally carrying out the synthesis with a known impurity precursor, in this case, a mono-fluorinated starting material instead of a di-fluorinated one. The resulting this compound is then carefully purified and rigorously characterized to confirm its structure and purity. This allows for its use as a reference marker in chromatographic analyses of Posaconazole batches. longdom.org Other impurities, such as oxidative degradation products or isomers with different stereochemistry, are also synthesized and characterized for comprehensive quality control. researchgate.nettandfonline.com

Analytical Techniques for Structural Elucidation and Purity Assessment

A suite of advanced analytical techniques is required to unambiguously identify and characterize this compound and to assess its purity.

Analytical TechniquePurpose and Application
High-Performance Liquid Chromatography (HPLC) The primary technique for assessing purity, quantifying the compound, and detecting impurities. Reverse-phase HPLC methods with UV detection are commonly used. nih.govnih.govresearchgate.net
Liquid Chromatography-Mass Spectrometry (LC-MS) Used for impurity identification by providing molecular weight information for peaks separated by HPLC. High-resolution LC-QTOF-MS can give exact mass measurements, aiding in formula determination. tandfonline.comtandfonline.com
Nuclear Magnetic Resonance (NMR) Spectroscopy Essential for structural elucidation. 1H and 13C NMR provide detailed information about the molecular framework, while 2D NMR techniques (COSY, HSQC, HMBC) establish connectivity. The absence of a signal in the aromatic region corresponding to the second fluorine atom and the altered splitting patterns of the remaining aromatic protons would confirm the desfluoro structure.
Infrared (IR) Spectroscopy Used to identify key functional groups present in the molecule, such as hydroxyl (O-H), amine (N-H), carbonyl (C=O), and aromatic C-H bonds. longdom.org
Chiral Chromatography Specialized HPLC using chiral stationary phases is necessary to separate stereoisomers and determine the stereochemical purity of the compound. nih.govresearchgate.net
X-ray Crystallography When a single crystal can be obtained, this technique provides definitive proof of the absolute configuration of the chiral centers. researchgate.net

Chromatographic Separation and Identification (e.g., HPLC)

Chromatographic techniques are essential for the separation, identification, and quantification of this compound, especially when it is present as an impurity in Posaconazole samples. High-Performance Liquid Chromatography (HPLC) is the most commonly employed method for this purpose.

High-Performance Liquid Chromatography (HPLC)

A robust, stability-indicating HPLC method is crucial for the analysis of this compound. Such a method would be capable of separating it from Posaconazole and other related impurities. The development and validation of such methods are guided by international standards, such as the ICH guidelines. ijrpr.com

A typical HPLC method for the analysis of Posaconazole and its impurities would involve:

Column: A reversed-phase column, such as a C8 or C18, is commonly used. nih.gov

Mobile Phase: A gradient or isocratic elution using a mixture of an aqueous buffer and an organic solvent (e.g., acetonitrile (B52724) or methanol) is typical. nih.govajptonline.com

Detection: UV detection is commonly used, with the wavelength set at or near the maximum absorbance of the analytes, which for Posaconazole is around 260-262 nm. nih.govresearchgate.net

Flow Rate: A flow rate of around 1.0 mL/min is often employed. nih.gov

The retention time of this compound would be a key parameter for its identification in an HPLC chromatogram. Due to the removal of a highly electronegative fluorine atom, its polarity would be slightly different from Posaconazole, allowing for chromatographic separation.

Table 2: Illustrative HPLC Method Parameters for the Analysis of this compound (Note: This table provides a hypothetical set of parameters based on methods for the parent compound and is for illustrative purposes only.)

Parameter Condition
Column C18, 250 mm x 4.6 mm, 5 µm
Mobile Phase A 0.1% Formic acid in Water
Mobile Phase B Acetonitrile
Gradient Time (min)
0
20
25
30
35
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection Wavelength 262 nm
Injection Volume 10 µL

The validation of such an HPLC method would include assessing its specificity, linearity, accuracy, precision, limit of detection (LOD), and limit of quantification (LOQ) to ensure it is suitable for its intended purpose of identifying and quantifying this compound. ijrpr.com

Molecular Mechanisms of Antifungal Action: in Vitro Perspectives

Inhibition of Fungal Sterol 14α-Demethylase (CYP51)

The primary mechanism of action for 4-desfluoro posaconazole (B62084), like other triazole antifungals, is the inhibition of the fungal enzyme sterol 14α-demethylase, a key component of the cytochrome P450 system (CYP51). nih.govdrugbank.comeuropa.euresearchgate.net This enzyme is crucial for the biosynthesis of ergosterol (B1671047), an essential component of the fungal cell membrane. nih.govdrugbank.comresearchgate.netfrontiersin.org By disrupting ergosterol production, 4-desfluoro posaconazole compromises the integrity and function of the fungal cell membrane, leading to the inhibition of fungal growth and, in some cases, cell death. nih.govdrugbank.com

The binding of posaconazole and, by extension, its desfluoro analog, to fungal CYP51 is a highly specific interaction. The triazole ring of the molecule coordinates with the heme iron atom within the active site of the enzyme. nih.govnih.gov This interaction is stabilized by a network of hydrophobic and, in some cases, hydrogen bonding interactions with the surrounding amino acid residues. nih.gov

Molecular modeling and docking studies have provided insights into these binding modes. The long side chain of posaconazole occupies a specific channel within the CYP51 active site. nih.gov This extended interaction is thought to contribute to its potent activity and broad spectrum. nih.govnih.gov In Candida albicans CYP51, posaconazole has been shown to interact with a set of 28 amino acid residues. frontiersin.org The hydrophobic nature of this binding pocket is a key driver for the affinity of long-tailed inhibitors like posaconazole. nih.gov

The binding orientation places the halogenated phenyl group into a cleft between the I helix and the B'-C loop of the enzyme, while the remainder of the side chain extends towards the entrance of the active site cavity. nih.gov This comprehensive binding stabilizes the inhibitor-enzyme complex, effectively blocking substrate access.

A critical aspect of the inhibitory action of this compound is its direct interaction with the heme cofactor of CYP51. nih.govnih.gov The nitrogen atom (N-4) of the triazole ring acts as a ligand, binding to the iron atom at the center of the heme porphyrin ring. nih.govnih.gov This coordination bond is perpendicular to the plane of the heme. nih.gov By occupying this position, the inhibitor prevents the binding and subsequent activation of molecular oxygen, a necessary step in the demethylation of lanosterol (B1674476). nih.gov This effectively halts the catalytic cycle of the enzyme. nih.gov

The inhibition of CYP51 by this compound has significant downstream effects on the ergosterol biosynthesis pathway. The primary consequence is the depletion of ergosterol in the fungal cell membrane. nih.govresearchgate.netfrontiersin.org Simultaneously, this enzymatic blockade leads to the accumulation of toxic methylated sterol precursors, such as lanosterol. nih.govresearchgate.net

This dual effect of ergosterol depletion and toxic precursor accumulation disrupts the normal structure and function of the fungal membrane. nih.govfrontiersin.org Membrane fluidity is altered, and the proper functioning of membrane-bound proteins, including those involved in cell wall synthesis like chitin (B13524) synthase, can be impaired. nih.gov The ultimate result of these disruptions is the cessation of fungal growth and proliferation. nih.gov

In Vitro Susceptibility and Growth Inhibition Studies

The in vitro efficacy of posaconazole, the parent compound of this compound, has been extensively evaluated against a wide range of fungal pathogens.

Studies have demonstrated the potent in vitro activity of posaconazole against numerous clinically relevant fungal species.

Candida Species: Posaconazole is active against a broad spectrum of Candida species, including those that may be resistant to other azoles like fluconazole (B54011). nih.govnih.govnih.gov It has shown efficacy against common species such as C. albicans, C. glabrata, C. parapsilosis, and C. tropicalis, as well as less frequently isolated species. seq.esd-nb.infoscielo.sa.cr For instance, in a study of 314 strains of infrequently isolated Candida species, posaconazole was active (MIC ≤1 μg/ml) against 94% to 100% of the isolates. nih.govnih.gov Even in cases of fluconazole-resistant C. krusei, posaconazole has been shown to retain susceptibility in the vast majority of isolates. nih.gov

Aspergillus Species: Posaconazole exhibits excellent in vitro activity against various Aspergillus species, including A. fumigatus, A. flavus, A. niger, and A. terreus. nih.govfrontiersin.orgscielo.orgwho.int Its activity is often superior to that of older azoles and amphotericin B. nih.govwho.int In a large surveillance study, posaconazole demonstrated potent activity against 706 clinical Aspergillus isolates. frontiersin.org Notably, posaconazole retains activity against many Aspergillus isolates that show reduced susceptibility to itraconazole (B105839) and voriconazole (B182144). nih.gov

Minimum Inhibitory Concentrations (MICs) are a quantitative measure of the in vitro activity of an antifungal agent. The MIC is the lowest concentration of the drug that prevents visible growth of a microorganism.

For Candida species , posaconazole MICs are generally low. A study involving 200 clinical Candida isolates found that all strains were susceptible to posaconazole, with MIC90 values (the concentration required to inhibit 90% of isolates) being as low as 0.06 µg/mL. d-nb.info

For Aspergillus species , posaconazole also demonstrates low MIC values. The geometric mean MIC for A. fumigatus has been reported at 0.17 mg/L, and for non-fumigatus aspergilli at 0.16 mg/L. nih.gov In another study, the MIC90 of posaconazole against A. fumigatus and A. flavus was lower than that of itraconazole and amphotericin B. who.int For A. terreus, which is often resistant to amphotericin B, posaconazole has shown to have the lowest MIC90 among the tested agents in some studies. who.int

The following tables provide a summary of representative MIC data for posaconazole against various fungal pathogens.

Table 1: In Vitro Activity of Posaconazole against Candida Species

OrganismNumber of IsolatesMIC Range (µg/mL)MIC₅₀ (µg/mL)MIC₉₀ (µg/mL)Reference
Candida albicans95≤0.015 - 0.25≤0.0150.03 d-nb.info
Candida glabrata36≤0.015 - 0.50.120.25 d-nb.info
Candida parapsilosis28≤0.015 - 0.12≤0.0150.06 d-nb.info
Candida tropicalis20≤0.015 - 0.06≤0.0150.03 d-nb.info
Candida krusei153≤0.03 - 20.250.5 nih.govnih.gov
Candida lusitaniae67≤0.03 - 20.060.25 nih.govnih.gov
Candida guilliermondii48≤0.03 - >80.252 nih.govnih.gov

Table 2: In Vitro Activity of Posaconazole against Aspergillus Species

OrganismNumber of IsolatesMIC Range (mg/L)MIC₅₀ (mg/L)MIC₉₀ (mg/L)Reference
Aspergillus fumigatus284Not ReportedNot ReportedNot Reported nih.gov
Aspergillus flavus31Not ReportedNot ReportedNot Reported nih.gov
Aspergillus niger66Not ReportedNot ReportedNot Reported nih.gov
Aspergillus terreus7>32 (Amphotericin B)Not ReportedLowest (Posaconazole) who.int
Aspergillus spp.330.031 - 0.50.0630.25 scielo.org

Cellular Responses to Azole Inhibition (In Vitro)

The cellular responses to azole antifungals are well-documented for established agents like Posaconazole. The primary mechanism involves the inhibition of the enzyme lanosterol 14α-demethylase (CYP51), a critical component in the ergosterol biosynthesis pathway. nih.govdrugbank.comnih.goveuropa.euwikipedia.org This inhibition leads to a cascade of cellular events that ultimately compromise fungal cell viability.

Accumulation of Methylated Sterol Precursors

Inhibition of CYP51 by azole antifungals disrupts the conversion of lanosterol to ergosterol, leading to the accumulation of toxic 14α-methylated sterol precursors within the fungal cell. nih.govdrugbank.comwikipedia.org This buildup of aberrant sterols is a hallmark of azole action and significantly contributes to their antifungal effect.

However, there are no specific studies or data tables available that quantify the accumulation of methylated sterol precursors in fungal cells following exposure to this compound. Research has not yet characterized whether this impurity retains the ability to inhibit lanosterol 14α-demethylase or to what extent it would cause the subsequent buildup of toxic sterol intermediates.

Membrane Integrity Disruption (In Vitro)

The depletion of ergosterol, an essential component for maintaining the structure and function of the fungal cell membrane, coupled with the accumulation of toxic methylated sterols, leads to a loss of membrane integrity. nih.govwikipedia.org This disruption impairs membrane fluidity and the function of membrane-bound enzymes, ultimately leading to cell growth inhibition and death. wikipedia.org

As with the accumulation of sterol precursors, the scientific literature lacks specific research findings or experimental data on the direct impact of this compound on fungal membrane integrity. In vitro studies to assess changes in membrane permeability, fluidity, or the function of membrane-associated proteins following treatment with this specific compound have not been published.

Structure Activity Relationship Sar and Rational Design of Analogs

Identification of Pharmacophoric Elements Critical for CYP51 Binding

The primary target of azole antifungals, including posaconazole (B62084) and its analogs, is the enzyme lanosterol (B1674476) 14α-demethylase (CYP51), a critical component in the biosynthesis of ergosterol (B1671047), an essential component of the fungal cell membrane. researchgate.netmdpi.com The inhibition of this enzyme disrupts the integrity of the fungal cell membrane, leading to fungal cell death. mdpi.com

The key pharmacophoric elements of posaconazole responsible for its potent binding to CYP51 have been identified through extensive research. These include:

A triazole or imidazole (B134444) ring: This nitrogen-containing heterocycle is crucial as it coordinates with the heme iron atom in the active site of the CYP51 enzyme, a defining interaction for this class of inhibitors. rsc.orgresearchgate.net

A polar hydroxyl group: This group often forms a critical hydrogen bond with amino acid residues in the active site, such as Y132 in Candida albicans CYP51, enhancing binding affinity. rsc.orgnih.gov

A central core structure: In posaconazole, this is a tetrahydrofuran (B95107) ring, which orients the other pharmacophoric elements correctly within the binding pocket. researchgate.net

Computational studies and X-ray crystallography have provided detailed insights into how these elements interact with the active site of CYP51 from various fungal pathogens. plos.orgplos.org

Impact of Defluorination on Ligand-Target Interactions and Binding Affinity

The fluorine atom at the 4-position of the phenyl ring in posaconazole is a common feature in many azole antifungals. Its removal to create 4-Desfluoro Posaconazole can have significant implications for the molecule's interaction with the CYP51 target.

While direct comparative studies on this compound are not extensively detailed in the available literature, insights can be drawn from related analogs. For instance, in the development of VNI-based CYP51 inhibitors, substituting two chlorine atoms with fluorine did not show any advantages in potency against most CYP51 orthologs, except for the T. cruzi enzyme where the potency was comparable. nih.gov This suggests that the specific halogen substitution can have a species-dependent effect on binding.

The removal of the fluorine atom in this compound would primarily alter the electronic properties of the phenyl ring and could affect:

π-π stacking interactions: The interaction between the phenyl ring of the inhibitor and aromatic residues in the active site of CYP51 is a key stabilizing force. nih.gov Altering the electron density of the phenyl ring through defluorination could modulate the strength of these interactions.

Hydrophobic interactions: While fluorine is electronegative, a fluoro-substituted phenyl ring can participate in hydrophobic interactions within the binding pocket. The removal of the fluorine atom might slightly alter the nature of these interactions.

Stereochemical Influences on Antifungal Potency

Posaconazole is a complex molecule with four chiral centers, giving rise to 16 possible stereoisomers. researchgate.netresearchgate.net The specific stereochemistry is critical for its biological activity, as only the correct spatial arrangement of the pharmacophoric elements allows for optimal binding to the CYP51 active site.

Studies on itraconazole (B105839), a structurally related azole, have demonstrated that stereochemistry plays a crucial role in both its antifungal and antiangiogenic activities. researchgate.net Different stereoisomers of itraconazole exhibit significantly different potencies, with up to a 32-fold difference observed in antifungal activity between enantiomers. researchgate.net This highlights the high degree of stereoselectivity of the target enzyme.

For posaconazole and its analogs like this compound, maintaining the correct absolute stereochemistry at each chiral center is essential for potent antifungal activity. acs.org The synthesis of these complex molecules often requires stereocontrolled methods to ensure the desired isomer is produced. researchgate.net Any deviation from the optimal stereoconfiguration can lead to a dramatic loss of potency due to a poor fit within the enzyme's active site.

Rational Design Principles for Modulating Bioactivity and Selectivity

The rational design of new posaconazole analogs, including desfluoro derivatives, is guided by several key principles aimed at improving their therapeutic profile. These principles often involve modifying specific parts of the molecule to enhance bioactivity, improve selectivity for the fungal CYP51 over human orthologs, and overcome resistance mechanisms.

Key design strategies include:

Modification of the "long-arm" side chain: Altering the length, flexibility, and chemical nature of the side chain can lead to improved interactions within the substrate access channel of CYP51. rsc.org Introducing amide linkages or different aromatic groups can enhance binding affinity and potentially overcome resistance mutations. dndi.orgcardiff.ac.uk

Replacement of the core scaffold: While posaconazole has a tetrahydrofuran core, other heterocyclic systems can be explored to optimize the orientation of the key binding groups.

Introduction of different substituents on the aromatic rings: As seen with the desfluoro modification, adding or removing substituents on the phenyl rings can fine-tune electronic and steric properties to improve ligand-target interactions. dndi.org

Hybrid structures: Combining the pharmacophoric elements of azoles with other active moieties, such as COX inhibitors, has been explored to create dual-activity compounds. rsc.org

Computational modeling and structure-based drug design are invaluable tools in this process, allowing for the virtual screening of new analogs and the prediction of their binding modes before undertaking complex chemical synthesis. nih.govmdpi.com

Design and Synthesis of Prodrugs and Carrier-Linked Derivatives

One of the challenges with posaconazole is its low aqueous solubility, which can lead to variable oral bioavailability. researchgate.netresearchgate.net To address this, the design and synthesis of prodrugs and carrier-linked derivatives have been actively pursued.

Chemical Strategies for Enhancing Molecular Properties

A prodrug is an inactive or less active molecule that is converted into the active parent drug within the body through enzymatic or chemical reactions. mdpi.com For posaconazole and its analogs, prodrug strategies aim to improve properties like solubility and membrane permeability.

Common chemical strategies include:

Esterification of the hydroxyl group: The secondary hydroxyl group on the posaconazole scaffold provides a convenient "handle" for attaching promoieties. researchgate.net Creating ester prodrugs, such as phosphonooxymethyl ethers, can significantly increase water solubility. researchgate.net

Carrier-linked systems: This approach involves linking the drug to a carrier molecule, such as a polymer or a nanoparticle, to improve its delivery characteristics. google.combiorxiv.org For example, formulating posaconazole with polymers like hypromellose or vinylpyrrolidone-vinyl acetate (B1210297) copolymers can enhance its dissolution and bioavailability. google.comresearchgate.net

Nitroreductase-activated prodrugs: This strategy involves incorporating a nitroarene moiety that can be selectively reduced by bacterial or fungal nitroreductases to release the active drug, offering a targeted delivery approach. rsc.org

Enzymatic and Chemical Bioactivation Mechanisms (In Vitro)

The conversion of a prodrug to its active form is a critical step for its therapeutic efficacy. This bioactivation can occur through various mechanisms that are studied in vitro.

Enzymatic hydrolysis: Many prodrugs are designed to be substrates for common enzymes in the body, such as esterases or phosphatases. For example, phosphonooxymethyl ether prodrugs are designed to be cleaved by alkaline phosphatase in a two-step process to release the parent drug, inorganic phosphate, and formaldehyde. researchgate.net

Enzyme-prodrug therapy: In some advanced strategies, an enzyme is targeted to a specific site (e.g., a tumor) and then a non-toxic prodrug is administered, which is then activated only at the desired location. mdpi.com

Spontaneous chemical degradation: Some prodrugs are designed to undergo chemical degradation under specific physiological conditions (e.g., pH) following an initial enzymatic activation step. nih.gov For instance, a triazolium salt linked to an aminocarboxyl moiety can undergo enzymatic activation followed by spontaneous chemical degradation to release the active triazole. nih.gov

Nitroreductase-mediated activation: Nitro-based prodrugs are activated by nitroreductase enzymes, which are more prevalent in certain pathogens or hypoxic environments. biorxiv.org The reduction of the nitro group initiates a cascade that leads to the release of the active drug. rsc.org

These bioactivation mechanisms are typically evaluated in vitro using purified enzymes or cell-based assays to confirm the intended conversion and to study the kinetics of drug release.

Computational Chemistry and Molecular Modeling Investigations

Molecular Docking Simulations with Fungal Target Enzymes (e.g., CYP51 from Candida albicans, Trypanosoma cruzi)

Molecular docking is a computational method that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In drug discovery, it is used to predict the binding mode and affinity of a small molecule ligand to its protein target. For antifungal agents like Posaconazole (B62084) and its derivatives, the primary target is often the enzyme lanosterol (B1674476) 14α-demethylase (CYP51), which is crucial for ergosterol (B1671047) biosynthesis in fungi and related protozoa.

A comprehensive search of scientific databases indicates that no specific molecular docking studies have been published for 4-Desfluoro Posaconazole with fungal or protozoan CYP51 enzymes from organisms such as Candida albicans or Trypanosoma cruzi. While studies on Posaconazole have elucidated its binding interactions within the active site of these enzymes, similar computational analyses for its 4-desfluoro analog are not available. Current time information in Edmonton, CA.researchgate.netwaters.comkluniversity.in Such studies would be valuable to understand how the removal of the fluorine atom from the difluorophenyl ring impacts the key interactions with the heme group and surrounding amino acid residues, potentially affecting its inhibitory activity.

Computational Method Target Enzyme Organism Findings for this compound
Molecular DockingCYP51Candida albicansNo published data available
Molecular DockingCYP51Trypanosoma cruziNo published data available

Molecular Dynamics (MD) Simulations of Ligand-Receptor Complexes

Molecular dynamics (MD) simulations provide detailed information about the fluctuation and conformational changes of proteins and ligands over time. researchgate.net These simulations are used to assess the stability of a ligand-receptor complex, understand the dynamic behavior of the binding pocket, and calculate binding free energies.

Simulation Type System Key Insights Investigated Findings for this compound
Molecular DynamicsLigand-Receptor Complex (e.g., with CYP51)Binding stability, conformational changes, free energy of bindingNo published data available

Quantum Chemical Calculations (e.g., Density Functional Theory) on Molecular Interactions and Electronic Properties

Quantum chemical calculations, such as Density Functional Theory (DFT), are used to investigate the electronic properties of molecules, including charge distribution, orbital energies, and the nature of chemical bonds. These methods provide a fundamental understanding of the non-covalent interactions (e.g., hydrogen bonds, van der Waals forces) that govern ligand-receptor binding.

No published studies employing quantum chemical calculations to analyze the molecular interactions and electronic properties of this compound have been identified. While DFT has been applied to the parent Posaconazole molecule to understand its structure and packing in solid-state forms, a similar analysis on the 4-desfluoro analog is absent from the literature. Such calculations could precisely quantify the impact of removing the electronegative fluorine atom on the molecule's electrostatic potential and its ability to form key interactions within the enzyme's active site.

In Silico Prediction of Molecular Interactions and Conformational Landscapes

In silico prediction methods encompass a broad range of computational techniques used to model or predict biological and chemical properties. This includes predicting the landscape of stable conformations a molecule can adopt and the types of interactions it is likely to form.

Specific in silico predictions of the molecular interactions and conformational landscapes for this compound are not available in current scientific publications. The conformational flexibility of the long side chain of triazole antifungals is critical for their binding to the CYP51 active site. A computational study of the conformational preferences of this compound would be necessary to compare its behavior to that of Posaconazole and predict its potential for effective binding.

Pharmacophore Modeling and Virtual Screening for Novel Scaffolds

Pharmacophore modeling identifies the essential three-dimensional arrangement of chemical features that a molecule must possess to exert a specific biological effect. These models can be used as 3D queries to search chemical databases (virtual screening) for novel compounds that are likely to be active.

There is no evidence in the literature of pharmacophore models being developed based on this compound or being used to screen for novel scaffolds with similar activity. The development of a pharmacophore model would require either a known active conformation of the molecule or a set of related active compounds, data which is currently unavailable for this specific derivative.

Mechanisms of Antifungal Resistance: Molecular and Cellular Research in Vitro

Target Site Mutations (e.g., ERG11 gene alterations)

The primary target for azole antifungals is the enzyme lanosterol (B1674476) 14α-demethylase, which is encoded by the ERG11 gene in Candida species and its homolog, cyp51A, in Aspergillus species. nih.govgsconlinepress.com Alterations in this gene are a major contributor to azole resistance.

Mutations in the ERG11 gene can lead to amino acid substitutions in the lanosterol 14α-demethylase enzyme. nih.gov These changes can alter the enzyme's three-dimensional structure, reducing the binding affinity of azole drugs like posaconazole (B62084) to their target. mdpi.comnih.gov This diminished binding prevents the drug from effectively inhibiting ergosterol (B1671047) synthesis, a critical component of the fungal cell membrane. nih.govgsconlinepress.com

Several specific amino acid substitutions in the Erg11p enzyme have been linked to azole resistance. For example, in Candida albicans, mutations such as G487T (leading to an A114S substitution) and T916C (resulting in a Y257H substitution) have been found to coexist in fluconazole-resistant isolates. nih.gov In Candida tropicalis, Y132F and S154F mutations are associated with resistance. mdpi.com While a single mutation may confer resistance to one azole, it can have varied effects on others. frontiersin.org For instance, the G54W substitution in Aspergillus fumigatus significantly reduces susceptibility to itraconazole (B105839) and posaconazole but has a lesser effect on voriconazole (B182144). frontiersin.org Conversely, the Y145F mutation in Cryptococcus neoformans confers resistance to fluconazole (B54011) and voriconazole but increases susceptibility to itraconazole and posaconazole. nih.gov

Fungal SpeciesGeneAmino Acid SubstitutionAssociated Azole ResistanceReference
Candida albicansERG11A114SFluconazole nih.gov
Candida albicansERG11Y257HFluconazole nih.gov
Candida tropicalisERG11Y132FGeneral Azoles mdpi.com
Candida tropicalisERG11S154FGeneral Azoles mdpi.com
Aspergillus fumigatuscyp51AG54WItraconazole, Posaconazole frontiersin.org
Cryptococcus neoformansCYP51Y145FFluconazole, Voriconazole nih.gov

Increased production of the target enzyme, lanosterol 14α-demethylase, is another significant resistance mechanism. crie.ru This is often achieved through the overexpression of the ERG11 gene. uthsc.edu Such overexpression means that a higher concentration of the azole drug is required to inhibit all the enzyme molecules and disrupt ergosterol synthesis. ejimmunology.org

The upregulation of ERG11 is frequently linked to gain-of-function (GOF) mutations in the UPC2 gene, which encodes a zinc-cluster transcription factor that regulates genes in the ergosterol biosynthesis pathway. uthsc.edunih.gov Studies in Candida albicans have identified several UPC2 mutations (e.g., G648D, A643V, Y642F) in fluconazole-resistant clinical isolates that lead to increased ERG11 expression and, consequently, reduced azole susceptibility. nih.gov In Aspergillus fumigatus, changes in the promoter region of the cyp51A gene, such as the insertion of tandem repeats (TR), can lead to its upregulation. mdpi.com For example, the TR34/L98H mutation is associated with resistance to itraconazole and reduced susceptibility to voriconazole and posaconazole. mdpi.com

Fungal SpeciesRegulatory Gene MutationTarget Gene OverexpressedEffectReference
Candida albicansUPC2 (e.g., G648D, A643V)ERG11Increased Erg11p, reduced azole susceptibility nih.gov
Aspergillus fumigatuscyp51A promoter (TR34/L98H)cyp51AIncreased Cyp51A, reduced azole susceptibility mdpi.com

Drug Efflux Pump Mechanisms

Fungal cells can actively transport antifungal drugs out of the cell, preventing them from reaching their intracellular target. nih.gov This process is mediated by efflux pump proteins, primarily belonging to the ATP-binding cassette (ABC) transporter and major facilitator superfamily (MFS) transporter families. nih.govplos.org

ABC transporters are primary active transporters that use the energy from ATP hydrolysis to expel a wide range of substances, including azole antifungals, from the cell. nih.govmicropspbgmu.ru In Candida albicans, the overexpression of genes encoding the ABC transporters Cdr1p and Cdr2p is a well-established mechanism of resistance to azoles. nih.govmdpi.com Increased levels of these transporters lead to a rapid efflux of the drug, reducing its intracellular accumulation and allowing the fungus to survive at higher drug concentrations. nih.gov The coordinate overexpression of CDR1 and CDR2 is common among azole-resistant isolates. uthsc.edu In Candida glabrata, functional analogs such as CgCDR1 and CgCDR2 play a similar role in conferring azole resistance. biotechmedjournal.com

MFS transporters are secondary active transporters that utilize the proton motive force across the cell membrane to efflux drugs. nih.govbiotechmedjournal.com In Candida species, the MFS transporter Mdr1p, encoded by the MDR1 gene, is particularly important in azole resistance. mdpi.complos.org Overexpression of MDR1 can be induced by exposure to azoles and is often regulated by transcription factors that respond to cellular stress. nih.gov While ABC transporters like Cdr1p can pump out a broad range of azoles, Mdr1p appears to have a more specific substrate profile, which can include fluconazole. plos.org In Aspergillus fumigatus, the MFS-type transporter AfuMDR3 has been implicated in itraconazole resistance. biotechmedjournal.com

Alterations in Ergosterol Biosynthesis Pathway Enzymes Beyond CYP51

While CYP51 is the primary target of azoles, alterations in other enzymes within the ergosterol biosynthesis pathway can also contribute to resistance. nih.gov The inhibition of CYP51 by azoles leads to the accumulation of toxic 14α-methylated sterols. nih.gov Mutations that inactivate enzymes downstream of CYP51, such as sterol Δ5,6-desaturase (encoded by ERG3), can prevent the formation of these toxic intermediates. This allows the fungus to survive despite the inhibition of CYP51, although it results in a cell membrane that lacks ergosterol and is instead composed of other sterols. This mechanism can confer high-level resistance to certain azoles. nih.gov

Biofilm Formation and Contribution to Reduced Susceptibility (In Vitro)

Extensive searches of publicly available scientific literature and research databases did not yield any specific in vitro studies on the chemical compound 4-Desfluoro Posaconazole and its effects on fungal biofilm formation or its contribution to reduced antifungal susceptibility. The existing body of research focuses primarily on its parent compound, posaconazole.

Therefore, no data is available to populate the requested sections on detailed research findings or to generate data tables regarding the activity of this compound against fungal biofilms.

Enzymatic Interaction Studies with Non Target P450 Systems

In Vitro Inhibition Profiles of Human Cytochrome P450 (CYP) Enzymes

There are no available research findings or data tables detailing the in vitro inhibition profiles of 4-desfluoro posaconazole (B62084) against human cytochrome P450 enzymes. For its parent compound, posaconazole, studies have shown it to be a potent inhibitor of CYP3A4, while having minimal to no inhibitory effects on other major CYP isoforms such as CYP1A2, CYP2C8/9, CYP2D6, and CYP2E1. nih.govresearchgate.netnih.gov However, the specific inhibitory capacity (e.g., IC₅₀ values) of the 4-desfluoro analog remains uncharacterized in published literature.

Competitive and Non-Competitive Inhibition Kinetics

No studies detailing the competitive and non-competitive inhibition kinetics (e.g., Kᵢ values, mechanism of inhibition) of 4-desfluoro posaconazole on human CYP enzymes have been identified. The kinetic parameters of its interaction with various CYP isoforms are a critical data gap in understanding its potential for drug-drug interactions. For context, azole antifungals can exhibit different types of inhibition, including competitive, non-competitive, and mixed inhibition, which significantly influences their interaction potential. umich.eduresearchgate.net

Structure-Based Insights into CYP Inhibition

There is a lack of structural data, such as co-crystallization studies or molecular modeling, to provide insights into how this compound binds to and inhibits CYP enzymes. For posaconazole, structural studies have revealed that its long side chain occupies the substrate access channel of the enzyme, and the triazole moiety coordinates with the heme iron, which is a key interaction for inhibition. umich.edu The absence of the fluorine atom at the 4-position of the phenyl ring in this compound would likely alter its electronic properties and potentially its binding affinity and orientation within the active site of CYP enzymes, but without specific research, any such effects remain speculative.

Synergistic and Combinatorial Antifungal Strategies in Vitro and Preclinical Models

Future Directions and Emerging Research Avenues

Development of Next-Generation Desfluoro Azole Antifungals

The development of new antifungal agents is a critical area of research, spurred by the increasing prevalence of resistance to existing drugs. nih.gov The azole class of antifungals, which includes first-generation agents like ketoconazole (B1673606) and second-generation triazoles such as posaconazole (B62084) and voriconazole (B182144), has been a cornerstone of antifungal therapy. mdpi.comopenaccessjournals.comnih.gov These drugs function by inhibiting the fungal enzyme lanosterol (B1674476) 14α-demethylase, which is essential for the biosynthesis of ergosterol (B1671047), a vital component of the fungal cell membrane. nih.govnih.gov

The success of second-generation triazoles, which offer a broader spectrum of activity and improved pharmacological profiles, has paved the way for the exploration of new derivatives. openaccessjournals.comresearchgate.net Research is now focused on creating next-generation agents that can overcome existing resistance mechanisms, such as target site mutations or increased drug efflux. nih.govoup.com The development of desfluoro analogs, like 4-Desfluoro Posaconazole, is part of a strategy to synthesize novel molecules with potentially enhanced efficacy, different resistance profiles, or improved safety. nih.gov The goal is to develop compounds with potent, broad-spectrum activity, including against emerging and difficult-to-treat fungal pathogens. frontiersin.orgmdpi.com

Generation Examples Key Characteristics
First-Generation ImidazolesClotrimazole, Miconazole, KetoconazoleIntroduced in the 1960s and 1970s; primarily for topical use, with ketoconazole being the first oral azole. mdpi.com
First-Generation TriazolesFluconazole (B54011), Itraconazole (B105839)Introduced in the 1990s; improved systemic activity and safety profiles. openaccessjournals.comcan-r.com
Second-Generation TriazolesVoriconazole, Posaconazole, IsavuconazoleDeveloped from the 2000s onwards; broader spectrum of activity against resistant fungi. mdpi.comopenaccessjournals.comnih.gov
Next-Generation Azoles(Under Development)Aims to overcome current resistance, improve safety, and target a wider range of fungal pathogens. slideplayer.com

Advanced Computational Approaches for Predictive Modeling

Computational modeling has become an indispensable tool in modern drug discovery, significantly accelerating the design and development of new therapeutic agents. frontiersin.org Techniques like Comparative Molecular Field Analysis (CoMFA) and Molecular Dynamics (MD) simulations are increasingly being applied to the study of antifungal compounds. acs.orgnih.gov

These computational methods allow researchers to build three-dimensional quantitative structure-activity relationship (3D-QSAR) models. acs.org Such models can predict the antifungal activity of novel compounds and identify key structural features that contribute to their biological function. acs.org For a molecule like this compound, these approaches can be used to:

Predict Binding Affinity: Simulate the interaction between the compound and its target enzyme, lanosterol 14α-demethylase, to predict binding affinity and inhibitory potential. acs.orgresearchgate.net

Model Resistance: Investigate how mutations in the target enzyme might affect the binding of the drug, helping to predict potential resistance profiles. nserc-crsng.gc.ca

Optimize Molecular Structure: Guide the synthesis of new derivatives by identifying modifications that could enhance antifungal activity or improve pharmacokinetic properties.

By integrating these predictive models, the drug development process can be made more efficient, reducing the time and cost associated with synthesizing and screening new compounds. frontiersin.orgymaws.com

Integration of Multi-Omics Data for Comprehensive Mechanistic Understanding

To gain a holistic view of how antifungal agents like this compound work and how fungi develop resistance, researchers are turning to multi-omics approaches. frontiersin.orgnih.gov This involves the integration of data from genomics, proteomics, metabolomics, and other "omics" fields to create a comprehensive picture of the molecular processes within the fungal cell. researchgate.netasm.orgdrugtargetreview.com

The integration of these diverse datasets can reveal:

Mechanisms of Action: By observing global changes in gene expression (transcriptomics), protein levels (proteomics), and metabolite profiles (metabolomics) after drug exposure, researchers can elucidate the full range of cellular pathways affected by the antifungal agent. nih.govasm.org

Resistance Mechanisms: Multi-omics can help identify novel resistance mechanisms beyond the well-known mutations in the ERG11 gene. nih.gov This could include the upregulation of efflux pumps or alterations in alternative metabolic pathways. nih.gov

Novel Drug Targets: By understanding the complex network of interactions within the fungal pathogen, new potential drug targets can be identified. nih.govdrugtargetreview.com

This systems-level understanding is crucial for developing more effective and robust antifungal strategies and for identifying biomarkers that could predict treatment outcomes. frontiersin.orgasm.org

Omics Field Data Type Application in Antifungal Research
Genomics DNA sequencesIdentifies genes associated with resistance and drug targets. oup.com
Transcriptomics RNA expression levelsReveals changes in gene activity in response to drug treatment. asm.org
Proteomics Protein abundance and modificationsCharacterizes the protein landscape and identifies drug-protein interactions. nih.govdrugtargetreview.com
Metabolomics Metabolite profilesProvides a snapshot of the cell's metabolic state and identifies pathways affected by the drug. frontiersin.orgdrugtargetreview.com

Exploration of this compound as a Tool in Chemical Biology Research

Chemical biology utilizes small molecules as probes to study and manipulate biological systems. bohrium.commpg.de Azole derivatives are being developed as chemical probes to investigate various aspects of fungal biology. bohrium.comacs.org There is potential to develop this compound as a tool for chemical biology research.

This could involve:

Fluorescent Labeling: Synthesizing fluorescently tagged versions of this compound. nih.gov These probes would allow for the real-time visualization of the drug's localization within fungal cells, helping to answer questions about its uptake, distribution, and interaction with subcellular organelles like the endoplasmic reticulum and mitochondria. bohrium.comnih.gov

Affinity Probes: Creating derivatives that can be used in affinity-based proteomics to identify the full range of protein targets that the compound interacts with inside the cell. nih.gov This could uncover previously unknown off-target effects or secondary mechanisms of action.

Probing Drug Resistance: Using labeled probes to study differences in drug accumulation and localization between drug-susceptible and drug-resistant fungal strains. bohrium.com

By developing this compound into a chemical probe, researchers can gain deeper insights into its biological activity and the fundamental biology of fungal pathogens. mpg.denih.gov

Q & A

Basic Research Questions

Q. What analytical validation parameters are critical for quantifying 4-Desfluoro Posaconazole using HPLC, and how are they experimentally determined?

  • Methodological Answer : Validation requires assessing accuracy, precision, sensitivity, and specificity. For accuracy, intraday/interday recovery rates (85–115%) should be tested using spiked samples at concentrations (e.g., 2–8 μg/mL) . Precision is validated via %RSD of peak areas (<2% for four QC concentrations) . Sensitivity involves determining LOD (0.24 μg/mL) and LOQ (0.74 μg/mL) using residual standard deviation of regression lines . Cross-validation with LC-MS is recommended to confirm specificity in complex matrices .

Q. How can stability studies for this compound reference standards be designed to meet regulatory guidelines?

  • Methodological Answer : Stability testing should include forced degradation (heat, light, pH extremes) followed by HPLC or LC-MS analysis to monitor degradation products . Storage conditions (e.g., ambient temperature, light protection) must align with ICH guidelines, with periodic reanalysis of impurity profiles (e.g., Posaconazole Impurity 73) to ensure traceability to pharmacopeial standards .

Q. What pharmacokinetic (PK) sampling strategies are optimal for detecting this compound in preclinical models?

  • Methodological Answer : Use serial sampling in murine tissues (liver, brain, kidney) post-dosing, with LC-MS quantification . For oral formulations, collect samples at steady state (≥7 days) and normalize concentrations by dose (e.g., mg/kg) to account for bioavailability variability .

Advanced Research Questions

Q. How do population PK models for Posaconazole inform dosing strategies for this compound in pediatric populations?

  • Methodological Answer : Existing Posaconazole models (e.g., one-compartment with allometric scaling for body weight) can be adapted by incorporating covariates like diarrhea or proton pump inhibitors, which reduce bioavailability in suspension formulations . For 4-Desfluoro analogs, conduct sparse sampling (e.g., trough concentrations) in pediatric cystic fibrosis cohorts and validate using nonlinear mixed-effects modeling (NONMEM) .

Q. What methodological challenges arise when quantifying this compound in the presence of Posaconazole metabolites, and how are they resolved?

  • Methodological Answer : Co-elution with hydroxylated metabolites can interfere. Resolve via chromatographic optimization: use reverse-phase C18 columns (e.g., 150 mm × 4.6 mm, 5 μm) with mobile phases combining phosphate buffer (pH 3.0) and acetonitrile (65:35 v/v) at 1.0 mL/min flow rate . Confirm peak purity via diode-array detection (DAD) or high-resolution MS .

Q. How can model-informed precision dosing (MIPD) improve this compound exposure predictions in immunocompromised patients?

  • Methodological Answer : Integrate Bayesian forecasting with prior PK data (e.g., Chen or Jansen models) using trough concentrations from therapeutic drug monitoring (TDM). For MIPD, validate predictive performance via external cohorts (n > 100 patients) and sensitivity analyses to exclude covariates like drug-drug interactions not modeled initially .

Q. What in vitro methodologies are used to assess the antifungal activity of this compound against emerging Mucorales strains?

  • Methodological Answer : Follow CLSI M38 guidelines: test isolates (e.g., Rhizopus, Mucor) in RPMI-1640 medium using microdilution broth. Compare MICs to Posaconazole (MIC50 >8 μg/mL for Mucorales) and evaluate synergy with lipid formulations of amphotericin B via checkerboard assays .

Contradictions and Limitations in Current Evidence

  • Accuracy vs. Sensitivity Trade-offs : While HPLC achieves high accuracy (recovery >85%), LC-MS offers superior sensitivity (LOD <0.1 μg/mL) but requires costly instrumentation .
  • Pediatric PK Data Gaps : No neonatal PK models exist for Posaconazole, complicating extrapolation to 4-Desfluoro analogs .
  • Impurity Profiling : Regulatory standards for this compound impurities (e.g., Posaconazole Impurity 73) lack harmonization between USP and EP .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.